ACTH (4-10) ACTH (4-10) Potent melanocortin (MC) receptor agonist and endogenous adrenocorticotropic hormone (ACTH) fragment (EC50 values are 23 and 330 nM for MC3 and MC4 receptors respectively). Has multiple biological activities. Analgesic, neuroprotective and prevents ischemia-induced cardiac injury. Active in vivo.
ACTH (4-10) is a water soluble potent melanocortin receptor agonist.
Brand Name: Vulcanchem
CAS No.: 4037-01-8
VCID: VC0517152
InChI: InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1
SMILES: CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
Molecular Formula: C44H59N13O10S
Molecular Weight: 962.1 g/mol

ACTH (4-10)

CAS No.: 4037-01-8

Cat. No.: VC0517152

Molecular Formula: C44H59N13O10S

Molecular Weight: 962.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ACTH (4-10) - 4037-01-8

Specification

Description Potent melanocortin (MC) receptor agonist and endogenous adrenocorticotropic hormone (ACTH) fragment (EC50 values are 23 and 330 nM for MC3 and MC4 receptors respectively). Has multiple biological activities. Analgesic, neuroprotective and prevents ischemia-induced cardiac injury. Active in vivo.
ACTH (4-10) is a water soluble potent melanocortin receptor agonist.
CAS No. 4037-01-8
Molecular Formula C44H59N13O10S
Molecular Weight 962.1 g/mol
IUPAC Name (4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1
Standard InChI Key HAAUASBAIUJHAN-LXOXETEGSA-N
Isomeric SMILES CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
SMILES CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
Canonical SMILES CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N
Appearance Solid powder

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